Methyl (4-dimethylaminophenyl) cyanocarbonimido-dithioate
CAS No.: 100477-75-6
Cat. No.: VC20744015
Molecular Formula: C11H13N3S2
Molecular Weight: 251.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 100477-75-6 |
---|---|
Molecular Formula | C11H13N3S2 |
Molecular Weight | 251.4 g/mol |
IUPAC Name | [[4-(dimethylamino)phenyl]sulfanyl-methylsulfanylmethylidene]cyanamide |
Standard InChI | InChI=1S/C11H13N3S2/c1-14(2)9-4-6-10(7-5-9)16-11(15-3)13-8-12/h4-7H,1-3H3 |
Standard InChI Key | VVGRZOSCXWTWKS-UHFFFAOYSA-N |
SMILES | CN(C)C1=CC=C(C=C1)SC(=NC#N)SC |
Canonical SMILES | CN(C)C1=CC=C(C=C1)SC(=NC#N)SC |
Introduction
Methyl (4-dimethylaminophenyl) cyanocarbonimido-dithioate is a complex organic compound with the CAS number 100477-75-6. It is characterized by its unique chemical structure, which includes a cyanocarbonimido group and two dithioate moieties. This compound is of interest in various scientific fields due to its potential applications in organic synthesis, proteomics research, and drug discovery.
Synthesis Methods
The synthesis of Methyl (4-dimethylaminophenyl) cyanocarbonimido-dithioate typically involves the reaction of 4-dimethylaminophenyl isothiocyanate with methyl cyanoformate under controlled conditions. This reaction is a key step in forming the cyanocarbonimido-dithioate structure, which is crucial for its chemical and biological properties.
Chemical Reactions and Applications
Methyl (4-dimethylaminophenyl) cyanocarbonimido-dithioate undergoes various chemical reactions, including oxidation, reduction, and nucleophilic substitution. These reactions can lead to the formation of sulfoxides, sulfones, amines, or thiol derivatives, depending on the conditions and reagents used. Common reagents include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and sodium methoxide for nucleophilic substitution.
Chemical Reactions Table
Reaction Type | Reagents | Products |
---|---|---|
Oxidation | Hydrogen peroxide | Sulfoxides or sulfones |
Reduction | Lithium aluminum hydride | Amines or thiol derivatives |
Substitution | Sodium methoxide | Various derivatives |
Biological Activity and Research Applications
Methyl (4-dimethylaminophenyl) cyanocarbonimido-dithioate exhibits significant biological activity, including anticancer, antioxidant, and enzyme inhibition properties. It has been shown to induce apoptosis in cancer cell lines and reduce oxidative stress markers in neuronal cells. Additionally, it inhibits acetylcholinesterase, an enzyme involved in neurotransmission, suggesting potential applications in neurodegenerative diseases.
Future Perspectives and Challenges
While Methyl (4-dimethylaminophenyl) cyanocarbonimido-dithioate shows promise in various research areas, further studies are needed to explore its pharmacokinetics, bioavailability, and potential therapeutic applications. Developing formulations that enhance its stability and delivery could improve its efficacy in clinical settings. Additionally, detailed investigations into the molecular targets and pathways affected by this compound are necessary to elucidate its full therapeutic potential.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume